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Compound of Interest

Compound Name: 2-Amino-5-methylbenzenethiol

Cat. No.: B1267416

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Amino-5-methylbenzenethiol (C7H9NS), a key intermediate in various chemical syntheses.
Due to the limited availability of experimentally derived public data, this document presents
predicted spectroscopic values for tH NMR, 13C NMR, and IR spectroscopy, offering a valuable

resource for characterization and quality control.

Spectroscopic Data Summary

The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared
(IR) spectroscopic data for 2-Amino-5-methylbenzenethiol. These predictions are based on
established principles of spectroscopy and computational models.

Table 1: Predicted *H NMR Spectroscopic Data for 2-Amino-5-methylbenzenethiol
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Chemical Shift (8)

Multiplicity Integration Assignment

(ppm)

~7.0-7.2 d 1H Ar-H
~6.8-7.0 dd 1H Ar-H

~6.6 - 6.8 d 1H Ar-H
~45-55 brs 2H -NH:2
~3.3-3.6 S 1H -SH
~2.2-2.4 s 3H -CHs

Solvent: CDCIs. Reference: Tetramethylsilane (TMS) at O ppm. Note: Chemical shifts for
protons attached to heteroatoms (-NHz and -SH) can be broad and their positions can vary
depending on solvent, concentration, and temperature.

Table 2: Predicted 3C NMR Spectroscopic Data for 2-Amino-5-methylbenzenethiol

Chemical Shift (d) (ppm) Assignment
~145 - 150 C-NH:z
~135-140 C-CHs

~130 - 135 Ar-CH
~120-125 Ar-CH
~115-120 Ar-CH

~110- 115 C-SH
~20-25 -CHs

Solvent: CDCIs. Reference: CDCls at 77.16 ppm.

Table 3: Predicted IR Spectroscopic Data for 2-Amino-5-methylbenzenethiol
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Wavenumber (cm~?) Intensity Assignment

N-H stretch (asymmetric and

3450 - 3300 Medium, Sharp (doublet) ]

symmetric)
3100 - 3000 Medium Aromatic C-H stretch
2950 - 2850 Medium Aliphatic C-H stretch
2600 - 2550 Weak S-H stretch
1620 - 1580 Strong N-H bend (scissoring)
1500 - 1400 Strong Aromatic C=C stretch
850 - 800 Strong C-H out-of-plane bend

(aromatic)

Sample preparation: KBr pellet or thin film.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. Instrument parameters should be optimized for the specific spectrometer
being used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation:

Weigh approximately 5-10 mg of 2-Amino-5-methylbenzenethiol.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCIsz) containing
0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

2.1.2. *H NMR Acquisition:

Spectrometer: 400 MHz or higher field strength NMR spectrometer.
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2.

Pulse Program: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on sample concentration.

Spectral Width: 0-16 ppm.

1.3. 13C NMR Acquisition:

Spectrometer: 100 MHz or higher, corresponding to the 1H frequency.
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, as *3C has low natural abundance.

Spectral Width: 0-220 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

2.2.1. Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 2-Amino-5-methylbenzenethiol with approximately 100-
200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

Place a portion of the mixture into a pellet-pressing die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or
translucent pellet.

2.2.2. FT-IR Acquisition:
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e Spectrometer: A Fourier-Transform Infrared Spectrometer.

e Scan Range: 4000-400 cm™1,

e Resolution: 4 cm~1.

e Number of Scans: 16-32 scans for the sample and background.

o Background: A background spectrum of the empty sample compartment or a pure KBr pellet
should be recorded and subtracted from the sample spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 2-
Amino-5-methylbenzenethiol.
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Caption: Workflow for Spectroscopic Analysis.

« To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-5-methylbenzenethiol:
A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b1267416#spectroscopic-data-nmr-ir-for-2-amino-5-
methylbenzenethiol]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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